![molecular formula C15H12FNO3 B6404853 2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261969-62-3](/img/structure/B6404853.png)
2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%
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Overview
Description
2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid (FMACB) is an important organic compound that has found numerous applications in the fields of chemistry, biology, and medicine. FMACB is a white solid with a melting point of 178-179 °C and a molecular weight of 240.27 g/mol. It is soluble in water, ethanol, and methanol. FMACB is a derivative of benzoic acid and is composed of a benzene ring with a fluoro substituent, a methyl amide group, and a carboxylic acid group.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% is not fully understood. It is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. It is thought to bind to the active site of the enzyme and prevent it from catalyzing the reaction. This inhibits the metabolism of the drug, resulting in an increase in its concentration in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% are not fully understood. Studies have shown that 2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% can inhibit the activity of cytochrome P450 enzymes, resulting in an increase in the concentration of drugs in the body. This can lead to increased efficacy of drugs, as well as an increased risk of adverse drug reactions. In addition, 2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in the concentration of neurotransmitters such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and widely available compound. It is also relatively easy to synthesize and can be used in a variety of different experiments. However, 2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% can be toxic and should be handled with care. In addition, its mechanism of action is still not fully understood, so its effects may not be predictable.
Future Directions
There are a number of potential future directions for research involving 2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%. These include further research into its mechanism of action, its effects on drug metabolism, and its potential therapeutic applications. In addition, further research into its biochemical and physiological effects could provide useful insights into its potential therapeutic applications. Finally, further research into its synthesis and purification could lead to improved methods for its production.
Synthesis Methods
The synthesis of 2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% can be achieved through several different methods. The most common route involves the reaction of 2-fluorobenzaldehyde with N-methylformamide in the presence of a base such as sodium hydroxide. This reaction yields a crude product which can be purified by recrystallization. Other methods for the synthesis of 2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% include the reaction of 2-fluorobenzaldehyde with N-methylacetamide in the presence of a base, or the reaction of 2-fluorobenzaldehyde with N-methylthiourea in the presence of a base.
Scientific Research Applications
2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific and medical research applications. It has been used as an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs such as omeprazole and clopidogrel. 2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has also been used as an inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs such as warfarin and phenytoin. In addition, 2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has been used to study the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
properties
IUPAC Name |
2-fluoro-5-[3-(methylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-17-14(18)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSKHJVSOVPSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690648 |
Source
|
Record name | 4-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261969-62-3 |
Source
|
Record name | 4-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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